Sodium pyrosulfate
Overview
Description
It is a colorless salt that hydrolyzes in water to form sodium bisulfate (NaHSO₄), which has a pH of around 1 . This compound is commonly used in analytical chemistry and various industrial applications.
Preparation Methods
Sodium pyrosulfate is typically prepared by heating sodium bisulfate to 280°C (536°F). The reaction is as follows :
[ 2 \text{NaHSO}_4 \rightarrow \text{Na}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} ]
At temperatures above 460°C (860°F), the compound further decomposes to produce sodium sulfate and sulfur trioxide:
[ \text{Na}_2\text{S}_2\text{O}_7 \rightarrow \text{Na}_2\text{SO}_4 + \text{SO}_3 ]
Chemical Reactions Analysis
Sodium pyrosulfate undergoes several types of chemical reactions:
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Hydrolysis: : In water, it hydrolyzes to form sodium bisulfate: [ \text{Na}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O} \rightarrow 2 \text{NaHSO}_4 ]
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Decomposition: : At high temperatures, it decomposes to form sodium sulfate and sulfur trioxide: [ \text{Na}_2\text{S}_2\text{O}_7 \rightarrow \text{Na}_2\text{SO}_4 + \text{SO}_3 ]
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Fusion with Metal Oxides: : It can dissolve difficult-to-dissolve metal oxides by forming soluble sulfates .
Scientific Research Applications
Sodium pyrosulfate has several scientific research applications:
Analytical Chemistry: It is used to ensure complete dissolution of samples before quantitative analysis.
Industrial Applications: It is used in the production of other chemicals and in processes that require strong acidic conditions.
Mechanism of Action
The mechanism of action of disulfuric acid, disodium salt primarily involves its strong acidic nature. It can protonate other compounds, facilitating various chemical reactions. In the case of its catalytic applications, the compound acts as a proton donor, enhancing the reactivity of the substrates involved in the reaction .
Comparison with Similar Compounds
Sodium pyrosulfate can be compared with other similar compounds such as:
Disulfuric acid (H₂S₂O₇): This is the parent acid of disulfuric acid, disodium salt.
Sodium bisulfate (NaHSO₄): This is the hydrolysis product of disulfuric acid, disodium salt.
Potassium pyrosulfate (K₂S₂O₇): This compound is similar in structure and reactivity to disulfuric acid, disodium salt and is used in similar applications.
This compound is unique due to its specific reactivity and applications in both analytical chemistry and industrial processes.
Properties
IUPAC Name |
disodium;sulfonato sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O7S2/c;;1-8(2,3)7-9(4,5)6/h;;(H,1,2,3)(H,4,5,6)/q2*+1;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAZAUKOWVKTLO-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)OS(=O)(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889631 | |
Record name | Disulfuric acid, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystals; [Merck Eurolab MSDS] | |
Record name | Disulfuric acid, disodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13934 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13870-29-6 | |
Record name | Disulfuric acid, sodium salt (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60889631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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